N,N-dimethyl-L-glutamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H14N2O3 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
(2S)-2-amino-5-(dimethylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C7H14N2O3/c1-9(2)6(10)4-3-5(8)7(11)12/h5H,3-4,8H2,1-2H3,(H,11,12)/t5-/m0/s1 |
InChI Key |
SMWQVIPJGSEJPA-YFKPBYRVSA-N |
Isomeric SMILES |
CN(C)C(=O)CC[C@@H](C(=O)O)N |
Canonical SMILES |
CN(C)C(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N,n Dimethyl L Glutamine
Stereoselective Synthesis Strategies for N,N-Dimethyl-L-Glutamine
The synthesis of this compound with high optical purity is paramount. Strategies typically begin with L-glutamic acid or L-glutamine, employing methods that preserve the inherent stereochemistry of the starting material.
Classical approaches to synthesizing this compound derivatives often involve a multi-step process starting from readily available, enantiomerically pure L-glutamic acid. This foundational method relies on the principles of protecting group chemistry and selective functional group transformations.
A representative classical pathway includes the following key stages:
Protection of the α-amino and α-carboxyl groups: The α-amino group of L-glutamic acid is commonly protected with a tert-butoxycarbonyl (Boc) group, while the α-carboxyl group is often esterified (e.g., as a methyl or benzyl (B1604629) ester) to prevent unwanted side reactions.
Activation of the γ-carboxyl group: The side-chain carboxylic acid is activated to facilitate amidation. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or the formation of an acid chloride.
Amidation with Dimethylamine (B145610): The activated γ-carboxyl group is reacted with dimethylamine in an anhydrous solvent to form the N,N-dimethylamide bond.
Deprotection: The protecting groups on the α-amino and α-carboxyl groups are removed to yield this compound.
An alternative classical route starts with L-glutamine itself. However, direct N,N-dimethylation of the primary side-chain amide is often challenging due to the low nucleophilicity of the amide nitrogen and potential side reactions. Therefore, the pathway commencing from glutamic acid is generally more controlled and higher yielding.
Table 1: Overview of a Classical Synthesis Route
| Step | Description | Typical Reagents | Purpose |
| 1 | α-Amino Protection | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Prevents the amine from reacting in subsequent steps. |
| 2 | Carboxyl Protection | Methanol/H⁺ or Benzyl bromide | Protects carboxyl groups from reacting during amidation. |
| 3 | γ-Amide Formation | Dimethylamine, DCC, HOBt | Forms the target N,N-dimethylamide side chain. |
| 4 | Deprotection | Trifluoroacetic acid (TFA), H₂/Pd-C | Removes protecting groups to yield the final product. |
Modern organic synthesis seeks more efficient, milder, and catalytic methods for chemical transformations. For the synthesis of N,N-dimethylamides, several emerging strategies show promise. While not all have been specifically reported for L-glutamine, they represent the forefront of amide synthesis and could be adapted for this purpose.
Catalytic Amidation: Direct catalytic amidation of the γ-carboxylic acid of a protected glutamic acid with dimethylamine, using catalysts based on boron or other Lewis acids, can circumvent the need for stoichiometric activating agents, thereby reducing waste and simplifying purification.
Metal-Catalyzed Carbonylation: Innovative methods involving the palladium-catalyzed carbonylation of specific substrates in the presence of amines can create conformationally restricted glutamine analogues. nih.gov This approach introduces the amide functionality through a different mechanistic pathway, offering alternative routes to novel derivatives. nih.gov
Novel Methylating Agents: The use of tetramethylammonium (B1211777) fluoride (B91410) (TMAF) has been reported as a direct and selective methylating agent for a variety of functional groups, including amides. organic-chemistry.org Such a method could potentially be applied to a protected L-glutamine precursor for a more direct methylation process. organic-chemistry.org
Lanthanide-Catalyzed Transamidation: In the synthesis of related complex amino acids, lanthanide triflates (e.g., Yb(OTf)₃) have been shown to catalyze the ammonolysis of sterically hindered, protected lactams. nih.gov This type of Lewis acid catalysis could potentially be extended to transamidation reactions with dimethylamine to form the desired product under mild conditions. nih.gov
These emerging techniques aim to improve upon the efficiency, atom economy, and environmental impact of classical synthetic routes. nih.govresearchgate.net
Protecting Group Chemistry in this compound Synthesis and Application
Protecting groups are essential tools in the synthesis of this compound and its subsequent use, particularly in solid-phase peptide synthesis (SPPS). The choice of protecting group is dictated by its stability under certain reaction conditions and the ease of its selective removal.
The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of modern SPPS. Fmoc-N,N-dimethyl-L-glutamine is a valuable building block for incorporating this modified amino acid into a growing peptide chain.
Protection: The Fmoc group is introduced by reacting the free α-amino group of this compound with 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride under basic conditions.
Application in SPPS: During peptide synthesis, the Fmoc group remains stable during the amide bond formation (coupling) step.
Deprotection: Its key advantage is its lability to mild basic conditions. It is rapidly cleaved by a solution of piperidine (B6355638) (typically 20%) in a polar aprotic solvent like N,N-dimethylformamide (DMF), liberating the α-amino group for coupling with the next Fmoc-protected amino acid. frontiersin.org This orthogonality to acid-labile side-chain protecting groups is fundamental to SPPS. researchgate.net
Table 2: Fmoc Protection and Deprotection Conditions
| Process | Reagent(s) | Solvent | Conditions |
| Protection | Fmoc-OSu or Fmoc-Cl, Base (e.g., NaHCO₃) | Dioxane/Water | Room Temperature |
| Deprotection | 20% Piperidine in DMF | DMF | Room Temperature, ~5-20 min |
The tert-butoxycarbonyl (Boc) group is another widely used N-α-protecting group, particularly in classical solution-phase synthesis and as a stable protecting group for synthetic intermediates. cymitquimica.com
Protection: The Boc group is typically installed using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.
Stability and Use: N-α-Boc-L-glutamic acid is a common starting material for the synthesis of this compound. acs.orgacs.org The Boc group is stable to a wide range of non-acidic conditions, including the basic conditions often used for amidation or saponification. This stability makes it ideal for protecting the α-amino group while other parts of the molecule are being modified. nih.gov
Deprotection: The Boc group is readily removed under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA), often in dichloromethane (B109758) (DCM) as a solvent. cymitquimica.com
Table 3: Boc Protection and Deprotection Conditions
| Process | Reagent(s) | Solvent | Conditions |
| Protection | (Boc)₂O, Base (e.g., NaOH, TEA) | Dioxane/Water or THF | Room Temperature |
| Deprotection | TFA (often 25-50% in DCM) | Dichloromethane (DCM) | Room Temperature, ~30-60 min |
Orthogonal protection schemes are crucial for the synthesis of complex molecules, such as peptides with side-chain modifications or cyclic peptides. nih.gov This strategy involves using multiple classes of protecting groups in the same molecule, each of which can be removed by a specific set of reagents without affecting the others. nih.gov
For a synthesis involving this compound, an orthogonal scheme might look like this:
α-Amino Group: Protected with Fmoc (base-labile).
Carboxyl Groups/Other Side Chains: Amino acids elsewhere in a peptide sequence could have their side chains protected with tert-butyl (tBu) based groups, which are acid-labile (cleaved by TFA).
Specialized Side-Chain Functionality: A third functional group could be protected with an Alloc (allyloxycarbonyl) group, which is selectively removed by a palladium(0) catalyst, or an ivDde group, which is removed by hydrazine. sigmaaldrich.comrsc.org
This approach allows for precise, stepwise deprotection and modification at different sites of the molecule. For example, one could deprotect a lysine (B10760008) side chain protected with Alloc using a palladium catalyst to attach a fluorescent label, without disturbing the Fmoc group on the N-terminus or the tBu groups on other residues. rsc.org
Table 4: Example of an Orthogonal Protecting Group Scheme
| Protecting Group | Chemical Structure | Protected Functionality | Cleavage Conditions | Stability |
| Fmoc | Fluorenylmethyloxycarbonyl | α-Amine | 20% Piperidine/DMF | Stable to acid and Pd(0) |
| tBu | tert-Butyl | Carboxyl, Hydroxyl | Trifluoroacetic Acid (TFA) | Stable to base and Pd(0) |
| Alloc | Allyloxycarbonyl | Amine, Hydroxyl | Pd(PPh₃)₄ / Silane | Stable to acid and base |
Yield Optimization and Purity Enhancement in Laboratory-Scale Synthesis
The laboratory-scale synthesis of this compound primarily involves the selective N,N-dimethylation of the γ-amide group of a suitably protected L-glutamic acid precursor. The subsequent removal of protecting groups yields the final product. Optimizing this process hinges on fine-tuning the reaction conditions during the amidation step and employing effective purification strategies.
Reaction Condition Tuning for Maximized Conversion
A key strategy for the synthesis of this compound involves the amidation of a protected L-glutamic acid derivative. One established method utilizes γ-benzyl N-(tert-butoxycarbonyl)-L-glutamate as the starting material. The γ-carboxyl group of this precursor is first activated to facilitate the reaction with dimethylamine.
The conversion of the γ-benzyl ester to the N,N-dimethyl amide is a critical step where reaction conditions must be carefully controlled to maximize the yield. The process typically involves the reaction of the protected glutamic acid with a suitable coupling agent to form an active ester, which then reacts with dimethylamine.
Key parameters that can be tuned to optimize the yield include:
Coupling Agents: The choice of coupling agent is crucial for the efficient activation of the carboxylic acid. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an additive like p-nitrophenol can be employed to form an active ester intermediate. The selection of the coupling agent and any additives can significantly impact the reaction rate and the formation of byproducts.
Solvent: The reaction is typically carried out in an anhydrous organic solvent. The choice of solvent can influence the solubility of the reactants and intermediates, as well as the reaction kinetics. Solvents like dimethylformamide (DMF) are often used for such coupling reactions. sci-hub.se
Temperature: The reaction temperature must be carefully controlled. The activation step is often performed at a reduced temperature (e.g., 0 °C) to minimize side reactions, followed by a period at a slightly higher temperature (e.g., 4 °C) to ensure the completion of the reaction. sci-hub.se
Reaction Time: The duration of both the activation and amidation steps is a critical parameter. Insufficient reaction time can lead to incomplete conversion, while excessively long reaction times may promote the formation of degradation products. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). sci-hub.se
Stoichiometry of Reactants: The molar ratios of the protected glutamic acid, coupling agent, and dimethylamine need to be optimized. Using a slight excess of the activating agent and the amine can help drive the reaction to completion.
The table below summarizes the key reaction parameters that can be tuned for the synthesis of a protected this compound intermediate.
| Parameter | Condition | Rationale |
| Starting Material | γ-Benzyl N-(tert-butoxycarbonyl)-L-glutamate | Provides orthogonal protection for the α-amino and γ-carboxyl groups. |
| Amine Source | Dimethylamine | Provides the N,N-dimethyl functionality for the γ-amide. |
| Coupling Agent | Dicyclohexylcarbodiimide (DCC) with p-nitrophenol | Activates the γ-carboxyl group for amidation. |
| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent suitable for peptide coupling reactions. sci-hub.se |
| Temperature | 0 °C to 4 °C | Lower temperatures minimize side reactions during the activation and coupling stages. sci-hub.se |
| Reaction Time | 2-15 hours | Sufficient time to ensure complete reaction, monitored by TLC. sci-hub.se |
Chromatographic Purification Techniques for Research-Grade Material
Achieving research-grade purity for this compound, which is a polar and water-soluble compound, requires effective purification methodologies. Chromatographic techniques are indispensable for separating the target compound from unreacted starting materials, reagents, and byproducts.
Thin-Layer Chromatography (TLC): TLC is a valuable tool for monitoring the progress of the synthesis. It allows for a rapid assessment of the reaction mixture, helping to determine the optimal reaction time and to identify the presence of impurities. Different solvent systems can be tested to achieve good separation of the product from other components on the TLC plate, which can then inform the development of column chromatography methods. For protected intermediates, solvent systems such as ethyl acetate (B1210297)/petroleum ether are often effective. sci-hub.se
Column Chromatography: Flash column chromatography is a standard method for the purification of organic compounds. For the protected this compound intermediate, silica (B1680970) gel is a common stationary phase. The mobile phase, or eluent, is a mixture of organic solvents, the polarity of which is optimized to achieve the desired separation. A gradient of increasing polarity (e.g., by increasing the proportion of a more polar solvent like ethyl acetate in a non-polar solvent like hexane) is often used to elute the compounds from the column in order of increasing polarity.
High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>98%), which is often required for research-grade materials, High-Performance Liquid Chromatography (HPLC) is the method of choice. Given the polar nature of the unprotected this compound, reversed-phase HPLC (RP-HPLC) is a suitable technique.
In RP-HPLC, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. The retention of the compound on the column can be modulated by adjusting the composition of the mobile phase. For polar compounds like amino acids, it is common to use an aqueous mobile phase with a low concentration of the organic modifier. To improve peak shape and resolution, additives such as trifluoroacetic acid (TFA) or formic acid are often included in the mobile phase.
The table below outlines the typical chromatographic techniques used for the purification and analysis of this compound and its intermediates.
| Technique | Stationary Phase | Mobile Phase (Eluent) | Purpose |
| Thin-Layer Chromatography (TLC) | Silica Gel | Ethyl acetate/Petroleum ether (for protected intermediates) | Reaction monitoring and method development. sci-hub.se |
| Column Chromatography | Silica Gel | Gradient of ethyl acetate in hexane (B92381) (for protected intermediates) | Preparative purification of intermediates. |
| Reversed-Phase HPLC (RP-HPLC) | C18-silica | Water/Acetonitrile or Water/Methanol with TFA or Formic Acid | High-purity separation of the final product. |
The purification of the protected intermediate, ω-(tert-Butyloxycarbonyl)-N5,N5-dimethylglutamine, can be achieved by trituration with a mixture of ethyl acetate and petroleum ether, followed by recrystallization from ethyl acetate. sci-hub.se This non-chromatographic method can be effective for obtaining crystalline solids in high purity. However, for the final, unprotected, and often non-crystalline amino acid, HPLC remains the most powerful technique for achieving research-grade purity.
Biochemical and Enzymatic Interaction Studies Involving N,n Dimethyl L Glutamine Analogues
Investigation of N,N-Dimethyl-L-Glutamine in Enzyme Inhibition Assays
This compound, an analogue of L-glutamine, has been investigated for its inhibitory effects on enzymes that utilize glutamine as a substrate. These studies are crucial for understanding the metabolic pathways dependent on glutamine and for the potential development of therapeutic agents that target these pathways.
Structural analogues of L-glutamine are known to exhibit inhibitory properties towards a variety of enzymes that depend on this amino acid. These include glutaminase (B10826351), γ-glutamyl transpeptidase, and several amidotransferases. Amidotransferases are a class of enzymes that catalyze the transfer of an amino group from the γ-amide of L-glutamine to an acceptor molecule.
One such crucial amidotransferase is glucosamine-6-phosphate synthase (GlcN-6-P synthase), which is a key enzyme in the pathway for the formation of UDP-N-acetylglucosamine, a precursor for bacterial peptidoglycan and fungal chitin. Consequently, inhibitors of this enzyme are considered potential antimicrobial agents researchgate.net. Research into Nγ-alkyl analogues of L-glutamine, including Nγ,Nγ-dimethyl-L-glutamine, has been conducted to explore their enzyme inhibitory properties researchgate.net.
While specific kinetic data such as IC50 or Ki values for this compound against a broad range of glutamine-utilizing enzymes are not extensively detailed in the available literature, the inhibitory potential of glutamine analogues is a well-established principle in enzymology. The structural modifications at the amide nitrogen of glutamine, such as dimethylation, are expected to interfere with the binding and catalytic processing of the natural substrate.
Table 1: Investigated Glutamine Analogues and their Target Enzymes
| Compound | Target Enzyme | Type of Study |
|---|---|---|
| Nγ,Nγ-dimethyl-L-glutamine | Glucosamine-6-phosphate synthase | Enzyme Inhibition Assay |
| Nγ-ethyl-L-glutamine (Theanine) | Glucosamine-6-phosphate synthase | Enzyme Inhibition Assay |
| Nγ-methyl-L-glutamine | Glucosamine-6-phosphate synthase | Enzyme Inhibition Assay |
| Nγ,Nγ-diethyl-L-glutamine | Glucosamine-6-phosphate synthase | Enzyme Inhibition Assay |
Glutamine antagonists can exert their inhibitory effects through interaction with either the active site or an allosteric site on the enzyme. Active site inhibitors typically compete with the natural substrate, L-glutamine, for binding to the catalytic domain. In contrast, allosteric inhibitors bind to a site distinct from the active site, inducing a conformational change that leads to reduced enzyme activity.
The antitumor drug L-(αS, 5S)-α-amino-3-chloro-4,5-dihydro-5-isoxazoleacetic acid (AT-125) is an example of an active site-directed affinity analog of glutamine that selectively inactivates the glutamine-dependent activities of bacterial glutamine amidotransferases nih.gov. While specific mechanistic studies on whether this compound acts at the active site or an allosteric site are not detailed in the provided search results, its structural similarity to L-glutamine suggests a potential for competitive inhibition at the active site. Further research would be necessary to definitively characterize its mode of inhibition.
Cellular Uptake and Transport Dynamics of this compound Derivatives in Model Systems
The ability of a compound to enter cells is fundamental to its biological activity. The cellular uptake and transport of glutamine and its analogues are mediated by various amino acid transporters. Model systems, such as Caco-2 cell monolayers, are often used to study the intestinal permeability and transport of compounds.
The transport of glutamine into mammalian cells is a complex process involving multiple transport systems imrpress.com. These transporters, which belong to different protein families, are responsible for glutamine homeostasis nih.gov. The major transporters for glutamine include members of the SLC1, SLC6, SLC7, and SLC38 families nih.gov.
While specific studies on the cellular uptake and transport dynamics of this compound are not available in the provided search results, it is plausible that its transport would be mediated by the same transporters that handle L-glutamine, albeit with potentially different kinetics. The N,N-dimethylation could affect the recognition and translocation of the molecule by these transporters. Studies using Caco-2 cells, a human colon adenocarcinoma cell line, have been employed to investigate the permeability of various compounds and the role of glutamine in maintaining intestinal barrier function nih.govdoi.orgresearchgate.net. Such a model system would be suitable for future investigations into the transport dynamics of this compound.
Characterization of Specific Amino Acid Transporters
The transport of glutamine and its analogues across the cell membrane is mediated by a variety of amino acid transporters, which are crucial for cellular metabolism, particularly in rapidly proliferating cells like cancer cells. Several solute carrier (SLC) families, including SLC1, SLC6, SLC7, and SLC38, are responsible for glutamine transport. The most acknowledged glutamine transporters include co-transporters like B0AT1 and SNAT members (1, 2, 3, 5, and 7), as well as antiporters such as ASCT2, LAT1, and LAT2. frontiersin.orgnih.govnih.gov
Given that this compound is a structural analogue of L-glutamine, its interaction with these transporters is of significant interest. While direct studies on this compound are limited, research on other glutamine analogues provides a framework for understanding its potential interactions.
ASCT2 (Alanine-Serine-Cysteine Transporter 2), a member of the SLC1A family, is a key transporter of neutral amino acids, with a notable preference for glutamine. nih.gov It functions as a sodium-dependent antiporter, exchanging extracellular amino acids for intracellular ones. nih.gov The study of inhibitors for these transporters has provided valuable insights. For instance, L-γ-glutamyl-p-nitroanilide (GPNA), a glutamine analogue, has been widely used as an inhibitor of ASCT2. nih.govresearchgate.net Interestingly, while GPNA inhibits the transport of amino acids, it still activates the chloride conductance of ASCT2, a phenomenon not observed with transported substrates. This suggests that the structural requirements for transport and channel activation are distinct. nih.govresearchgate.net This dual functionality as both a transporter and a chloride channel is a characteristic of the SLC1A family. nih.gov
Furthermore, studies have revealed that the effects of compounds like GPNA are not limited to ASCT2, as it also shows inhibitory effects on other transporters, including members of the SNAT (Sodium-coupled Neutral Amino Acid Transporter) and LAT (L-type Amino Acid Transporter) families, as well as excitatory amino acid transporters (EAATs). nih.gov This highlights the potential for glutamine analogues to interact with multiple transporters, which can complicate the interpretation of their biological effects.
The development of novel glutamine analogues as inhibitors is an active area of research. For example, serine and glutamine-based analogues have been developed to target ASCT2. nih.gov These studies, often employing techniques like electrophysiology and radiolabeled flux assays in Xenopus laevis oocytes or mammalian cell lines expressing the transporter of interest, are crucial for characterizing the specificity and mechanism of interaction of new compounds. nih.govnih.gov Such methodologies would be directly applicable to characterizing the interaction of this compound with the various known glutamine transporters.
Table 1: Major Amino Acid Transporters for Glutamine and a Key Analogue Inhibitor
| Transporter Family | Specific Transporter | Common Name | Transport Mechanism | Known Analogue Inhibitor |
| SLC1 | SLC1A5 | ASCT2 | Na+-dependent antiporter | L-γ-glutamyl-p-nitroanilide (GPNA) |
| SLC7 | SLC7A5 / SLC3A2 | LAT1 | Na+-independent antiporter | 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH) |
| SLC38 | SLC38A1 | SNAT1 | Na+-dependent symporter | - |
| SLC38 | SLC38A2 | SNAT2 | Na+-dependent symporter | - |
This table summarizes some of the key transporters involved in glutamine transport and an example of a well-studied analogue inhibitor.
Permeability Studies Across Biological Membranes in In Vitro Systems
The ability of a compound to exert a biological effect is often dependent on its ability to cross biological membranes to reach its target. For orally administered compounds, permeability across the intestinal epithelium is a critical factor. In vitro models, such as the Caco-2 cell line, are widely used to assess intestinal permeability. nih.govnih.govresearchgate.netdoi.org Caco-2 cells are human colon adenocarcinoma cells that differentiate in culture to form a polarized monolayer with tight junctions, mimicking the intestinal barrier. doi.org
Permeability studies in these models typically involve measuring the transepithelial electrical resistance (TER), which is an indicator of the integrity of the tight junctions, and the flux of marker molecules across the cell monolayer. nih.govnih.govdoi.org
Studies on glutamine itself have shown that it plays a crucial role in maintaining the barrier function of the intestinal epithelium. nih.govresearchgate.net Glutamine deprivation in Caco-2 cell cultures leads to a decrease in TER and an increase in paracellular permeability, indicating a compromised barrier function. researchgate.netdoi.org This is often associated with alterations in the expression and localization of tight junction proteins such as zonula occludens-1 (ZO-1) and claudin-1. nih.govnih.govresearchgate.net Conversely, glutamine supplementation has been shown to protect against increases in intestinal permeability under various stress conditions. nih.govresearchgate.net
A study investigating the effects of high doses of glutamine on Caco-2 cells found a dose-dependent decrease in TER, suggesting a remodeling of tight junctions. However, this was not accompanied by an increase in paracellular permeability to larger molecules, indicating a complex regulation of the epithelial barrier. nih.govnih.gov
Table 2: In Vitro Permeability Parameters in Caco-2 Cell Monolayers
| Compound/Condition | Effect on TER | Effect on Paracellular Permeability | Reference |
| Glutamine (High Dose) | Decrease | No significant change | nih.govnih.gov |
| Glutamine Deprivation | Decrease | Increase | researchgate.netdoi.org |
| Glutamine Deprivation + MSO* | Significant Decrease | Significant Increase | doi.org |
*MSO (Methionine sulfoximine) is an inhibitor of glutamine synthetase.
These in vitro systems are fundamental for the initial screening and characterization of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of new chemical entities like this compound and its analogues.
Analytical and Spectroscopic Characterization of N,n Dimethyl L Glutamine in Research Contexts
The comprehensive analysis of N,N-dimethyl-L-glutamine, a modified amino acid, necessitates a suite of advanced analytical techniques to ensure its separation, quantification, and structural confirmation. In research settings, these methodologies are crucial for understanding its chemical properties, purity, and behavior in complex biological matrices. The following sections detail the primary chromatographic and spectroscopic methods employed for the characterization of this compound.
Applications of N,n Dimethyl L Glutamine in Chemical Biology and Medicinal Chemistry Research
N,N-Dimethyl-L-Glutamine as a Building Block in Peptide Synthesis
The incorporation of modified amino acids is a cornerstone of modern peptide chemistry, aimed at enhancing the therapeutic potential of peptide-based molecules. This compound serves as a unique building block that can be introduced into peptide sequences to modulate their structure and function. The synthesis of peptides containing this modified residue can be achieved through standard solid-phase or liquid-phase peptide synthesis methodologies, utilizing the appropriately protected form, such as Fmoc-N,N-dimethyl-L-Glutamine. chemscene.com
The glutamine side chain often plays a critical role in molecular recognition, particularly through hydrogen bonding with biological targets. The replacement of the side-chain amide protons with methyl groups in this compound fundamentally alters these interactions.
Research into phosphopeptides designed to target the SH2 domain of Signal Transducer and Activator of Transcription 3 (Stat3) provides a key example of the impact of this modification. In one study, the systematic replacement of L-glutamine with various analogues was performed to probe the binding pocket. The results demonstrated that both mono- and dimethylation of the side-chain nitrogen of glutamine led to a reduction in binding affinity. This finding suggests that the amide hydrogens of the standard glutamine residue are crucial for hydrogen-bonding interactions within the Stat3 SH2 binding pocket, and their removal in this compound is detrimental to this specific protein-peptide interaction.
While this demonstrates its use in structure-activity relationship (SAR) studies, the reduced affinity highlights a potential limitation for its broad incorporation into bioactive peptides where the native glutamine side-chain interaction is critical.
The conformation of peptides is often stabilized by a network of intramolecular hydrogen bonds. The side-chain amide of glutamine can participate in these networks, forming hydrogen bonds with the peptide backbone and influencing the local peptide structure. core.ac.ukillinois.eduscirp.org The dimethylation of the side-chain amide in this compound eliminates its ability to act as a hydrogen bond donor, which can significantly perturb the conformational preferences of a peptide. core.ac.ukillinois.edu
By removing a key hydrogen-bonding group, the incorporation of this compound may disrupt stable secondary structures like α-helices or β-sheets that rely on side-chain-to-backbone hydrogen bonds. core.ac.uk This can lead to a more flexible or alternatively folded peptide structure.
Regarding enzymatic stability, chemical modifications to amino acid side chains are a known strategy to enhance resistance to proteolysis. novoprolabs.com Proteolytic enzymes recognize specific amino acid sequences and conformations for cleavage. The introduction of this compound could enhance proteolytic stability through two primary mechanisms:
Steric Hindrance: The bulkier dimethylated side chain may sterically block the approach of proteases to the peptide backbone, thus hindering cleavage. novoprolabs.com
Altered Conformation: The conformational changes induced by the modified residue may disrupt the specific geometry required for enzyme recognition and binding.
The following table summarizes the anticipated effects of incorporating this compound into a peptide sequence compared to a native L-glutamine residue.
| Property | L-Glutamine | This compound | Rationale |
| Side-Chain H-Bonding | Donor & Acceptor | Acceptor only | Methyl groups replace amide protons. |
| Conformational Impact | Can stabilize structures via H-bonds with backbone. core.ac.ukscirp.org | Disrupts H-bond networks, potentially altering conformation. | Loss of H-bond donor capability. |
| Proteolytic Stability | Susceptible to cleavage | Potentially increased | Increased steric bulk and conformational changes may hinder enzyme recognition. novoprolabs.com |
| Binding Affinity | Can be critical for target binding. | Can be reduced if H-bonding is required. | Loss of specific hydrogen bonds with the target protein. |
Design and Synthesis of this compound-Containing Probes and Research Tools
Modified amino acids are frequently used to create chemical probes for studying biological systems. This compound can be adapted for such purposes, particularly through isotopic labeling.
Isotopically labeled amino acids are invaluable tools for tracing metabolic pathways and for quantitative proteomics. Several synthetic routes for preparing isotopically labeled L-glutamine have been established, which can be adapted for the synthesis of labeled this compound. snmjournals.org For instance, methods to produce L-[5-¹¹C]-glutamine for positron emission tomography (PET) imaging or glutamine labeled with stable isotopes like ¹³C and ¹⁵N for mass spectrometry have been reported. snmjournals.org
These established synthetic strategies for the glutamine backbone could be combined with subsequent dimethylation of the side-chain amide to produce isotopically labeled this compound. Such labeled analogues could be used in metabolic studies to track the fate of the modified amino acid in cellular systems or in quantitative mass spectrometry-based assays. Furthermore, fluorescently labeled glutamine derivatives have been synthesized, suggesting that this compound could also be functionalized with fluorescent probes for use in cellular imaging and biochemical assays. rsc.org
Affinity probes are used to identify and isolate binding partners (i.e., protein targets) from complex biological mixtures. These probes typically consist of a recognition element, a reactive group, and a reporter tag. While this compound could theoretically serve as a recognition element, its utility may be limited. As observed in the research on Stat3, the dimethylation can reduce binding affinity, which is often a critical requirement for an effective affinity probe. There is currently limited published research demonstrating the successful application of this compound in affinity probing or target identification studies.
Preclinical Research on this compound Analogues as Potential Research Modulators
In preclinical research, glutamine analogues are widely investigated as modulators of metabolic pathways, particularly in oncology. Many cancer cells are highly dependent on glutamine metabolism for survival, making enzymes in this pathway attractive therapeutic targets.
Research in this area has largely focused on two types of glutamine analogues:
Glutamine Antagonists: These compounds mimic glutamine and inhibit multiple enzymes that use it as a substrate.
Specific Enzyme Inhibitors: These molecules are designed to inhibit key enzymes in glutamine metabolism, such as glutaminase (B10826351) (GLS). For example, the GLS inhibitor CB-839 has undergone extensive preclinical investigation. nih.gov
The modification of the side-chain amide is a key feature of many glutamine-mimicking drugs. However, the research involving this compound itself as a modulator is sparse. The aforementioned study on Stat3 SH2 domain inhibitors, which showed reduced affinity, represents a form of preclinical investigation into its potential as a modulator of protein-protein interactions. The findings suggest that while this compound can be used as a tool to understand binding requirements, its direct utility as an inhibitor may be limited in cases where the amide protons are essential for recognition.
The table below provides a comparative overview of different glutamine analogues used in preclinical research.
| Compound Type | Example Compound(s) | Mechanism of Action | Research Application |
| Glutaminase (GLS) Inhibitor | CB-839 | Blocks the conversion of glutamine to glutamate (B1630785). nih.gov | Investigating cancer cell metabolism and proliferation. nih.gov |
| Glutamine Antagonist | 6-Diazo-5-oxo-L-norleucine (DON) | Covalently inhibits a range of glutamine-utilizing enzymes. | Probing glutamine dependence in various diseases. |
| Side-Chain Dimethylated Analogue | This compound | Alters non-covalent binding interactions. | Structure-activity relationship studies (e.g., Stat3 SH2 domain). |
Based on a comprehensive review of available research, there is insufficient scientific literature on the specific compound this compound to fulfill the detailed requirements of the requested article. Searches for the biological applications of this compound in cell-based disease models and mechanistic studies did not yield specific research findings, data tables, or detailed investigations necessary to accurately and thoroughly address the outlined topics of cancer cell metabolism, viral replication, or its use in studying cellular pathways.
The provided outline requires in-depth, scientifically validated information that does not appear to be present in the public domain for this particular chemical compound. Therefore, it is not possible to generate the requested article while adhering to the core principles of scientific accuracy and reliance on verifiable sources.
Future Directions and Emerging Research Avenues for N,n Dimethyl L Glutamine
Development of Advanced Synthetic Routes for High-Throughput Derivatization
The generation of a diverse chemical library based on the N,N-dimethyl-L-glutamine scaffold is a critical step toward exploring its biological potential. Traditional synthetic methods are often insufficient for producing the large number of analogs required for comprehensive screening. Future research will necessitate the adoption of advanced synthetic strategies optimized for high-throughput derivatization.
Diversity-Oriented Synthesis (DOS): This strategy focuses on creating structurally diverse and complex molecules from simple, readily available starting materials like amino acid derivatives. pnas.orgnih.govmdpi.com A DOS approach for this compound could involve a build/couple/pair strategy to generate a library of macrocyclic peptidomimetics, allowing for significant stereochemical and scaffold diversity. pnas.org
High-Throughput Experimentation (HTE): HTE platforms, which utilize parallel reactors and advanced analytical techniques, can rapidly screen numerous reaction conditions to optimize the synthesis of complex amines. cam.ac.uk This approach would be invaluable for developing novel and efficient methods to modify the this compound core, overcoming challenges associated with traditional synthesis. cam.ac.uk
Biocatalysis: The use of engineered enzymes, such as transaminases and reductive aminases, offers a green and highly selective alternative for synthesizing chiral amines. researchgate.netnih.gov Engineering enzymes to accept this compound as a substrate could enable the creation of novel derivatives under mild conditions with high stereoselectivity. nih.gov
| Strategy | Principle | Potential Advantages | Key Challenges |
|---|---|---|---|
| Diversity-Oriented Synthesis (DOS) | Systematic generation of skeletal and stereochemical diversity from a common core. pnas.orgcam.ac.uk | Access to novel and diverse chemical space; creation of complex, natural product-like molecules. mdpi.com | Complex multi-step syntheses; requires significant strategic planning. |
| High-Throughput Experimentation (HTE) | Parallel processing and rapid analysis to screen many reaction conditions simultaneously. cam.ac.uk | Accelerated reaction optimization; efficient use of materials; discovery of novel reaction pathways. cam.ac.uk | Requires specialized robotic and analytical infrastructure. |
| Biocatalysis | Use of enzymes to catalyze specific chemical transformations. researchgate.netnih.gov | High stereoselectivity; mild and environmentally friendly reaction conditions; sustainable. nih.gov | Enzyme stability and substrate specificity may need to be engineered for non-natural substrates. |
Exploration of Novel Biochemical Interactions in Understudied Pathways
While L-glutamine's role in cellular metabolism is well-documented, the specific biochemical interactions of this compound are largely unknown. The addition of two methyl groups to the terminal nitrogen could significantly alter its properties, including its ability to act as a substrate for enzymes, its transport across cell membranes, and its role in signaling pathways.
Future research should focus on investigating the impact of this compound on key metabolic and signaling pathways where glutamine is a central player:
Glutaminolysis: Cancer cells often exhibit a strong dependence on glutamine metabolism, a process initiated by the enzyme glutaminase (B10826351) (GLS). nih.govnih.gov It is crucial to investigate whether this compound can act as a substrate, inhibitor, or modulator of GLS and other enzymes in this pathway, such as glutamate (B1630785) dehydrogenase (GLUD). nih.gov
Glutamine Synthetase (GS) Activity: The enzyme glutamine synthetase catalyzes the conversion of glutamate to glutamine. mdpi.commdpi.com Studies on other glutamine analogs have shown that they can effectively target GS, thereby modulating intracellular glutamine levels. mdpi.commdpi.com The potential for this compound to interact with GS is a key area for exploration.
Signaling Pathways: Glutamine availability is linked to the regulation of critical signaling pathways, including mTOR, and can influence processes like apoptosis. nih.govresearchgate.net Research is needed to determine if this compound can act as a signaling molecule itself or alter cellular responses to glutamine deprivation. researchgate.net
| Pathway | Key Enzyme/Process | Hypothetical Role of this compound | Rationale |
|---|---|---|---|
| Glutaminolysis | Glutaminase (GLS), Glutamate Dehydrogenase (GLUD) | Inhibitor or Allosteric Modulator | Dimethylation may prevent catalytic conversion while allowing binding to the active or an allosteric site. |
| Amino Acid Transport | Solute Carriers (e.g., SLC1A5/ASCT2) | Competitive Inhibitor of Transport | Structural similarity to L-glutamine could allow binding to transporters, blocking uptake of the natural amino acid. |
| Apoptosis Signaling | Caspase activation, Bcl-2 family expression | Modulator of Glutamine-Deprivation-Induced Apoptosis | As a glutamine analog, it may mimic or interfere with the signaling roles of glutamine in cell survival. researchgate.net |
| mTOR Signaling | mTORC1 activation | Antagonist of Glutamine-Sensing | Could potentially interfere with the mechanisms by which cells sense glutamine levels to activate mTORC1. nih.gov |
Integration with High-Content Screening Platforms for Compound Library Evaluation
To efficiently evaluate the biological activities of a library of this compound derivatives, high-content screening (HCS) presents a powerful approach. Unlike traditional high-throughput screening (HTS), which typically measures a single endpoint, HCS uses automated microscopy and sophisticated image analysis to simultaneously quantify multiple phenotypic parameters in cells. nuvisan.com
This technology enables a more nuanced understanding of a compound's effects. A library of this compound derivatives could be screened to identify compounds that induce specific cellular changes, such as alterations in mitochondrial morphology, nuclear size, cytoskeletal organization, or the subcellular localization of key proteins. nuvisan.com By integrating HCS with libraries of bioactive compounds, it is possible to rapidly identify novel agents and predict their modes of action directly from primary screening data.
| Compound ID | Mitochondrial Integrity (Z-Score) | Nuclear Condensation (Z-Score) | Cell Viability (%) | Predicted Phenotype |
|---|---|---|---|---|
| DMG-001 (Parent) | 0.1 | -0.2 | 98 | No significant effect |
| DMG-002 | -3.5 | 0.3 | 85 | Mitochondrial disruption |
| DMG-003 | -0.1 | 4.1 | 45 | Apoptosis induction |
| DMG-004 | -2.8 | 3.7 | 30 | Mitochondrial-mediated apoptosis |
Computational Modeling and Simulation of this compound Biological Interactions
Computational methods are indispensable for accelerating drug discovery and understanding molecular interactions at an atomic level. nih.gov For this compound, these tools can provide crucial insights into its potential biological targets and guide the design of more potent and selective derivatives.
Molecular Docking: This technique can be used to predict the binding pose of this compound and its analogs within the active or allosteric sites of target proteins, such as glutaminase or glutamine synthetase. springernature.comfrontiersin.org By screening virtual libraries of compounds, docking can prioritize candidates for synthesis and experimental validation. springernature.com
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a compound and its target protein over time, providing insights into binding stability, conformational changes, and the role of solvent molecules. nih.govnih.gov Simulations of glutamine-binding proteins have revealed how ligand binding can alter the protein's dynamics. nih.gov Similar studies on this compound could elucidate its mechanism of action and explain how the dimethyl groups influence binding affinity and specificity. nih.govnih.gov These simulations are computationally expensive but offer a level of detail that is difficult to achieve experimentally. nih.gov
| Method | Objective | Information Gained | Example Application |
|---|---|---|---|
| Molecular Docking | Predict binding mode and affinity. frontiersin.orgnih.gov | Binding pose, scoring function (estimated affinity), key interacting residues. | Virtual screening of a DMG-derivative library against the allosteric site of Glutaminase C. |
| Molecular Dynamics (MD) | Simulate the dynamic behavior of the protein-ligand complex. nih.gov | Binding stability, conformational changes, free energy of binding, role of water molecules. nih.gov | Simulating the DMG-Glutaminase complex to understand how dimethylation affects protein dynamics. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model chemical reactions or regions with high electronic complexity. | Reaction pathways, transition states, charge distribution. | Investigating the electronic effects of N,N-dimethylation on the reactivity of the amide group within an enzyme active site. |
Q & A
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?
- Methodological Answer : Use nonlinear regression (e.g., log(inhibitor) vs. response curves in GraphPad Prism). Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Ensure power analysis (α=0.05, β=0.2) to determine sample sizes, adhering to NIH preclinical guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
